

Investigating the Cellular Targets of Methylstat: An In-depth Technical Guide

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Compound of Interest

Compound Name: Methylstat

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Abstract

Methylstat, a cell-permeable methyl ester prodrug, is a potent inhibitor of the Jumonji C (JmjC) domain-containing histone demethylase (JHDM) family. Its active form, a free acid, demonstrates inhibitory activity against several key epigenetic regulators, leading to downstream effects on critical cellular signaling pathways. This technical guide provides a comprehensive overview of the known cellular targets of **Methylstat**, its mechanism of action, and its impact on signaling cascades implicated in cancer and other diseases. Detailed experimental protocols for investigating these targets and pathways are provided, along with a consolidated presentation of quantitative data to facilitate comparative analysis.

Introduction

Histone methylation is a pivotal epigenetic modification that plays a crucial role in regulating chromatin structure and gene expression. The dynamic nature of this process is maintained by the balanced activity of histone methyltransferases and demethylases. Aberrant activity of histone demethylases is frequently associated with the development and progression of various cancers, making them attractive therapeutic targets.

Methylstat has emerged as a valuable chemical probe for studying the biological roles of JmjC domain-containing histone demethylases. As a cell-permeable prodrug, it is intracellularly converted to its active carboxylic acid form, which acts as a competitive inhibitor of multiple

JHDMs. This inhibition leads to the hypermethylation of histone lysines, subsequently modulating gene expression and impacting cellular processes such as cell cycle progression, proliferation, and apoptosis. This guide delves into the specifics of **Methylstat**'s cellular interactions and provides the necessary technical details for its investigation in a research setting.

Cellular Targets of Methylstat

The primary cellular targets of **Methylstat** are members of the JmjC domain-containing histone demethylase family. The active form of **Methylstat** has been shown to inhibit the enzymatic activity of several JHDMs with varying potencies.

Quantitative Data: Inhibitory Activity of Methylstat's Active Form

The following table summarizes the in vitro inhibitory concentrations (IC₅₀) of the free acid of **Methylstat** against various JmjC histone demethylases.

Target Demethylase	IC ₅₀ (μM)	Reference
JMJD2A	~4.3	[1] [2]
JMJD2C	~3.4	[1] [2]
JMJD2E	~5.9	[1] [2]
PHF8	~10	[1] [2]
JMJD3	~43	[1] [2]

Cellular Activity of Methylstat

Methylstat exhibits anti-proliferative activity in various cancer cell lines. The half-maximal growth inhibitory concentration (GI₅₀) and the half-maximal effective concentrations (EC₅₀) for inducing histone hypermethylation are presented below.

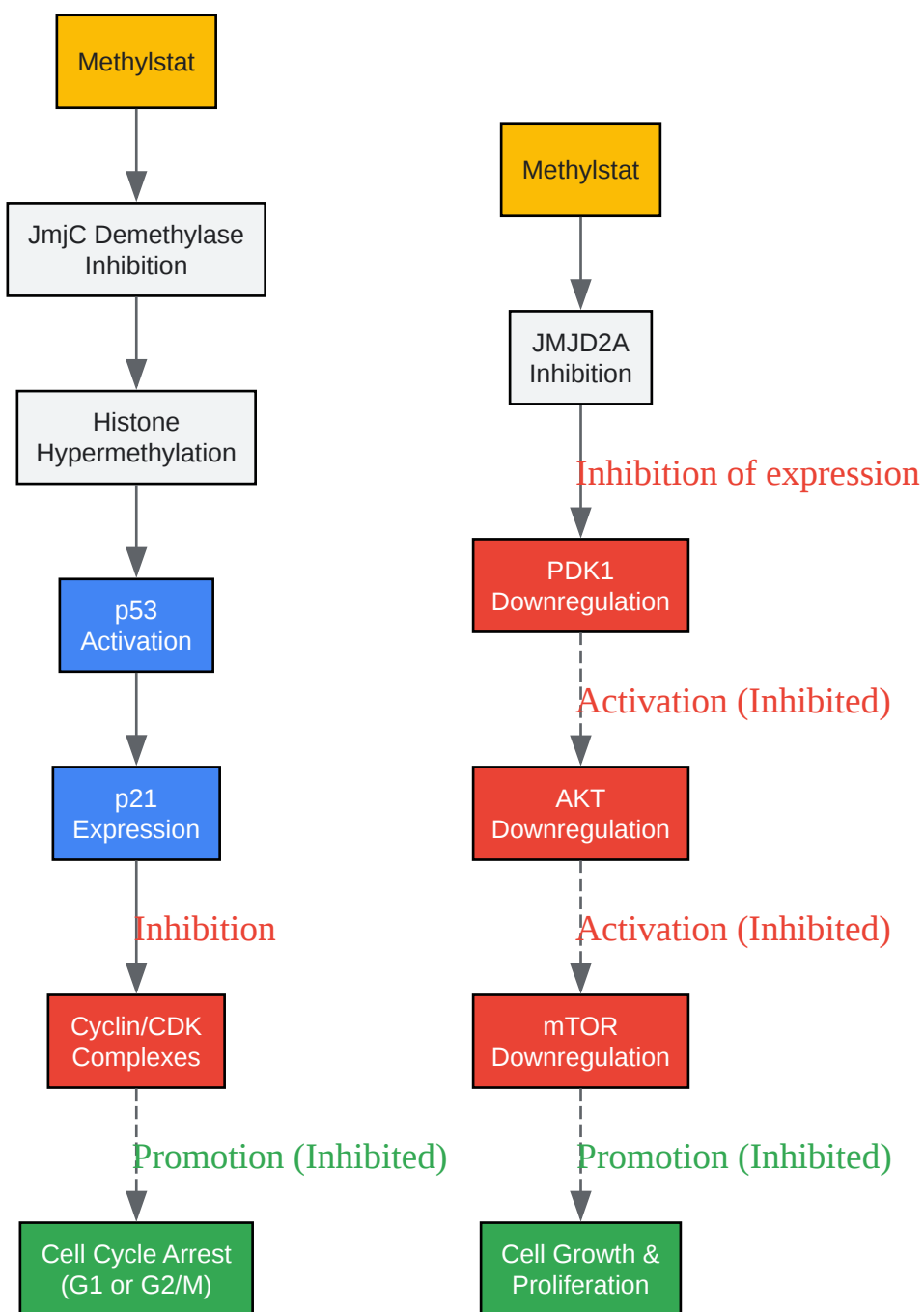
Cell Line	Assay Type	Value (μM)	Reference
KYSE150 (Esophageal Cancer)	Growth Inhibition (GI50)	5.1	[1] [2] [3]
KYSE150 (Esophageal Cancer)	H3K4me3 Hypermethylation (EC50)	10.3	[1] [2]
KYSE150 (Esophageal Cancer)	H3K9me3 Hypermethylation (EC50)	8.6	[1] [2]
MCF-7 (Breast Cancer)	H3K4me3 Hypermethylation (EC50)	6.7	[1] [2]
MCF-7 (Breast Cancer)	H3K9me3 Hypermethylation (EC50)	6.3	[1] [2]
HUVEC	Anti-proliferative Activity (IC50)	4	[4]
HepG2	Anti-proliferative Activity (IC50)	10	[4]
HeLa	Anti-proliferative Activity (IC50)	5	[4]
CHANG	Anti-proliferative Activity (IC50)	7.5	[4]

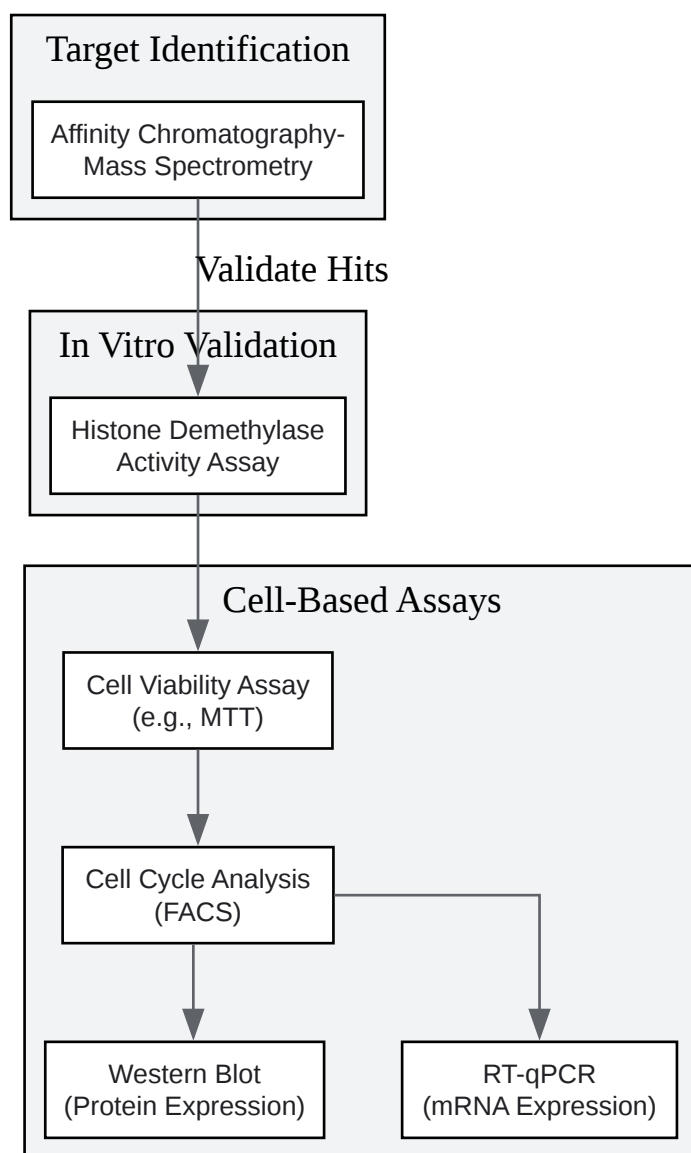
Signaling Pathways Modulated by Methylstat

By inhibiting its primary targets, **Methylstat** instigates changes in histone methylation, leading to the modulation of key signaling pathways that are often dysregulated in cancer.

The p53/p21 Signaling Pathway

Methylstat has been shown to upregulate the expression of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.^{[4][5]} This activation leads to cell cycle arrest, providing a mechanism for the anti-proliferative effects of **Methylstat**.





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